molecular formula C11H16N4O B1481831 1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol CAS No. 1861555-75-0

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol

Cat. No. B1481831
CAS RN: 1861555-75-0
M. Wt: 220.27 g/mol
InChI Key: GKRMLWAHDHKYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol, also known as 1-CPMAP, is a cyclic amine compound that has been studied for its potential applications in scientific research. It has been identified as a potential therapeutic agent due to its unique structure and ability to interact with various biological targets.

Mechanism of Action

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol is thought to act as a ligand for various receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. It is believed to bind to these receptors and modulate their activity, leading to changes in the brain’s neurotransmitter levels. In addition, 1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol has been shown to interact with various enzymes, including monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-anxiety, and antidepressant effects in animal models. In addition, it has been shown to have neuroprotective and neuroregenerative effects, as well as to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, 1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol has some limitations for laboratory experiments, including its low solubility in water and its tendency to form insoluble complexes with other compounds.

Future Directions

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol has potential applications in a variety of fields, including neuroscience, pharmacology, and drug development. Future research should focus on further exploring its mechanism of action, as well as its potential therapeutic effects in various diseases. In addition, further research should focus on improving the synthesis method and developing novel derivatives with improved pharmacological properties. Finally, research should focus on understanding the potential side effects of 1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol and developing strategies to reduce them.

Scientific Research Applications

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to interact with various receptors in the brain and has been used to study the effects of drugs on the central nervous system. In addition, it has been used to study the effects of drugs on the cardiovascular system and to identify potential therapeutic agents.

properties

IUPAC Name

1-[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-12-9-4-10(15-5-8(16)6-15)14-11(13-9)7-2-3-7/h4,7-8,16H,2-3,5-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRMLWAHDHKYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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